molecular formula C7H9NO2S B180196 Methyl 2,4-dimethylthiazole-5-carboxylate CAS No. 173841-81-1

Methyl 2,4-dimethylthiazole-5-carboxylate

Cat. No. B180196
M. Wt: 171.22 g/mol
InChI Key: QTQFXMIWXGHNQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dimethylthiazole-5-carboxylate” is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The exact structure would require more specific information or experimental data.

Scientific Research Applications

  • Synthesis of Pyrido-Pyrimidin-Thiazole Derivatives : Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative of Methyl 2,4-dimethylthiazole-5-carboxylate, was used to synthesize (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These compounds are significant in the development of novel chemical entities with potential biological activities (Žugelj et al., 2009).

  • Antimicrobial Activity : Methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate demonstrated broad-spectrum antimicrobial activity against various bacteria, yeasts, fungi, and algae. It showed comparable in vivo chemotherapeutic activity to penicillin in mice infected with Staphylococcus aureus, indicating its potential as a new antimicrobial agent (Pittillo & Hunt, 1967).

  • Biological and Structural Analysis : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, was studied for its structural and spectral properties, revealing insights into its biological importance. This research aids in understanding the compound's interactions at the molecular level, which is crucial for drug development (Viveka et al., 2016).

  • Novel Synthetic Methods : A study presented a novel method for synthesizing methyl 5-substituted thiazole-4-carboxylates, showcasing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Yamada et al., 1995).

  • Antitumor Activity : Methyl 2,4-dimethylthiazole-5-carboxylate derivatives have shown promise in cancer research, with certain compounds undergoing metabolic processes that lead to cytotoxic effects against tumor cells, demonstrating their potential as antitumor agents (Vincent et al., 1984).

  • Regioselectivity in Chemical Synthesis : Research on the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides has provided insights into methods for creating trisubstituted thiazoles and oxazoles. This knowledge is fundamental in designing and synthesizing molecules with specific structures and functions (Cornwall et al., 1991).

properties

IUPAC Name

methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQFXMIWXGHNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208704
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dimethylthiazole-5-carboxylate

CAS RN

173841-81-1
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Brown, WB Cowden… - Australian Journal of …, 1982 - CSIRO Publishing
2-Chloro-4-(thien-2'-yl)pyrimidine (2a) and its thiazol-2'-yl analogue (2d) are prepared by condensation of 2-chloropyrimidine with thien-2-yl- and thiazol-2-yl-lithium, followed by …
Number of citations: 20 www.publish.csiro.au
H Zhang, Y Tian, X Yuan, F Xie, S Yu, J Cai… - RSC Medicinal …, 2023 - pubs.rsc.org
Nannocystins are a family of 21-membered cyclodepsipeptides with excellent anticancer activity. However, their macrocyclic architecture poses a significant challenge to structure …
Number of citations: 2 pubs.rsc.org

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